molecular formula C2H4N2O3 B12693554 2-Nitroacetaldehyde oxime CAS No. 5653-21-4

2-Nitroacetaldehyde oxime

Cat. No.: B12693554
CAS No.: 5653-21-4
M. Wt: 104.07 g/mol
InChI Key: FYFYCAVDUPOEOO-UHFFFAOYSA-N
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Description

2-Nitroacetaldehyde oxime is an organic compound characterized by the presence of both a nitro group (-NO2) and an oxime group (-C=N-OH) attached to an acetaldehyde backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Nitroacetaldehyde oxime can be synthesized through several methods. One common approach involves the reaction of 2-nitroacetaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the oxime group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include controlling the temperature, pH, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

2-Nitroacetaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The oxime group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted oximes.

Scientific Research Applications

2-Nitroacetaldehyde oxime has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: It can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Industry: It may be used in the synthesis of advanced materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-Nitroacetaldehyde oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can be exploited in catalysis and enzyme inhibition. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Nitroacetaldehyde: Lacks the oxime group, making it less versatile in certain reactions.

    Acetaldehyde oxime:

    Nitroethane oxime: Similar structure but with different reactivity due to the ethane backbone.

Uniqueness

2-Nitroacetaldehyde oxime is unique due to the presence of both nitro and oxime groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

5653-21-4

Molecular Formula

C2H4N2O3

Molecular Weight

104.07 g/mol

IUPAC Name

N-(2-nitroethylidene)hydroxylamine

InChI

InChI=1S/C2H4N2O3/c5-3-1-2-4(6)7/h1,5H,2H2

InChI Key

FYFYCAVDUPOEOO-UHFFFAOYSA-N

Isomeric SMILES

C(/C=N/O)[N+](=O)[O-]

Canonical SMILES

C(C=NO)[N+](=O)[O-]

Origin of Product

United States

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